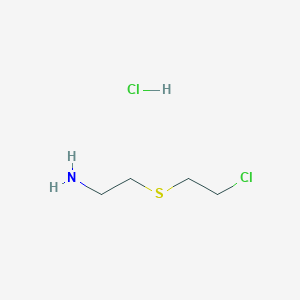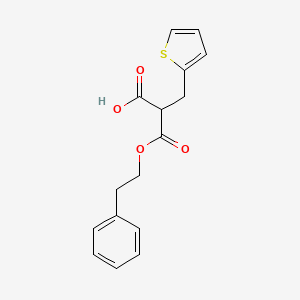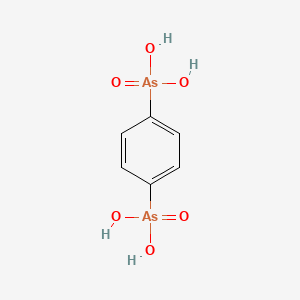
p-Benzenediarsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzenediarsonic acid typically involves the reaction of benzene with arsenic trioxide in the presence of a catalyst. One common method is the diazotization of p-aminobenzenearsonic acid followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
p-Benzenediarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized arsenic compounds.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.
Major Products Formed
科学研究应用
p-Benzenediarsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential use in antimicrobial and anticancer therapies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
this compound is used in the production of specialty chemicals and materials with unique properties.作用机制
The mechanism of action of p-Benzenediarsonic acid involves its interaction with biological molecules, leading to the inhibition of specific enzymes and disruption of cellular processes. The compound’s molecular targets include proteins and nucleic acids, and its pathways involve oxidative stress and apoptosis induction.
相似化合物的比较
Similar Compounds
p-Arsanilic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Roxarsone: Another organoarsenic compound with applications in agriculture and medicine.
Phenylarsonic acid: Shares the aromatic ring structure but differs in the number and position of arsenic atoms.
Uniqueness
p-Benzenediarsonic acid is unique due to its specific arrangement of arsenic atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds.
属性
CAS 编号 |
1758-50-5 |
|---|---|
分子式 |
C6H8As2O6 |
分子量 |
325.97 g/mol |
IUPAC 名称 |
(4-arsonophenyl)arsonic acid |
InChI |
InChI=1S/C6H8As2O6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14) |
InChI 键 |
SLXLSSFWERNCQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[As](=O)(O)O)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
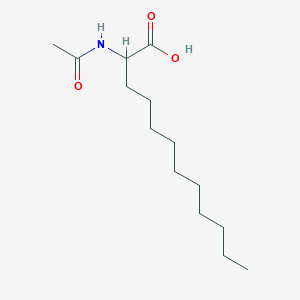
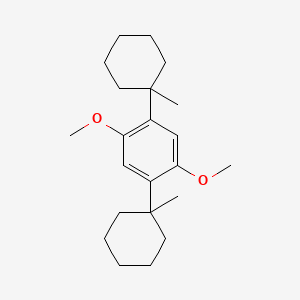
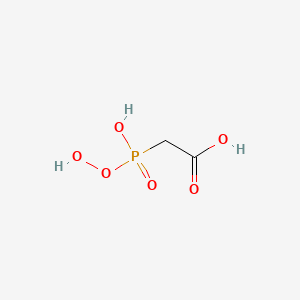


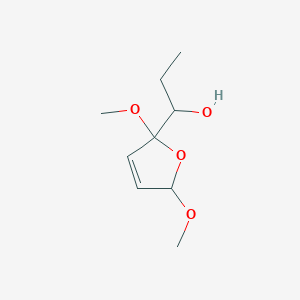
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
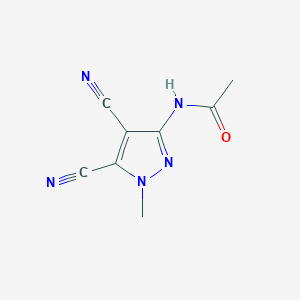
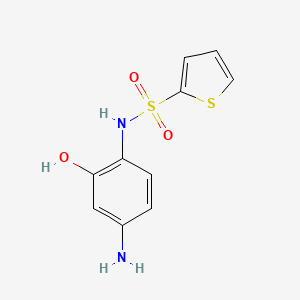
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
